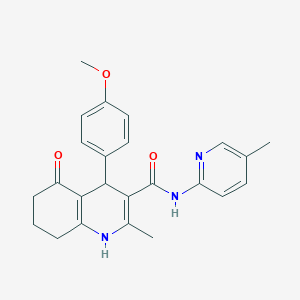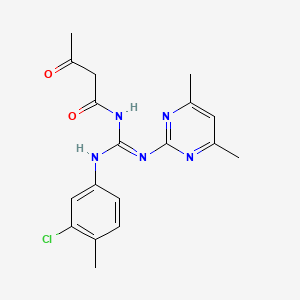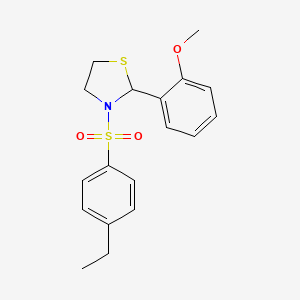
4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its systematic name 7-(4-methoxyphenyl)-2-methyl-3-{[(5-methyl-2-pyridinyl)amino]methyl}-4-(2-pyridinyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone , belongs to the class of quinoline derivatives. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 466.588 g/mol
CAS Number: 476483-13-3
Chemical Reactions Analysis
Reactions::
Amidation: The compound contains an amide functional group (CONH), which can be formed through amidation reactions.
Cyclization: The quinoline ring system is likely formed via cyclization reactions.
Substitution: The aromatic rings (phenyl and pyridinyl) may undergo electrophilic aromatic substitution reactions.
Amidation: Reagents like acyl chlorides (e.g., acetyl chloride) or carboxylic acids (e.g., benzoic acid) react with amines (e.g., 2-methylpyridine) in the presence of coupling agents (e.g., DCC or EDC) to form amides.
Cyclization: Cyclization reactions often involve heating the precursor under acidic or basic conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used for electrophilic aromatic substitution.
Major Products:: The major product is the target compound itself, 4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers could study its reactivity and explore its potential as a building block for other molecules.
Biology: Investigating its effects on biological systems could reveal insights into cellular processes.
Mechanism of Action
The exact mechanism of action remains speculative due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, properties, and reactivity with related quinoline derivatives.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3/c1-14-7-12-20(25-13-14)27-24(29)21-15(2)26-18-5-4-6-19(28)23(18)22(21)16-8-10-17(30-3)11-9-16/h7-13,22,26H,4-6H2,1-3H3,(H,25,27,29) |
InChI Key |
HAOJSADPIJLJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)

![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)
![(6,8,9-Trimethyl-4-pentyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B11649807.png)
![4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde](/img/structure/B11649808.png)
![ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate](/img/structure/B11649816.png)

![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11649820.png)
![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11649823.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11649827.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![2-[(E)-(hydroxyimino)methyl]-1-methyl-4-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium](/img/structure/B11649852.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11649874.png)

